molecular formula C10H12F3NO B12065230 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine

1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B12065230
M. Wt: 219.20 g/mol
InChI Key: ZLTZBKQUTJAXLJ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an ethanamine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxy-5-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like methanol or ethanol at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interact with biological targets in pests.

    Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: This compound has two trifluoromethyl groups, which may enhance its biological activity compared to 1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine.

    1-(3-(Trifluoromethyl)phenyl)ethanamine: Lacks the methoxy group, which may result in different chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both methoxy and trifluoromethyl groups. The combination of these functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H12F3NO/c1-6(14)7-3-8(10(11,12)13)5-9(4-7)15-2/h3-6H,14H2,1-2H3

InChI Key

ZLTZBKQUTJAXLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)C(F)(F)F)N

Origin of Product

United States

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